SRN-927 -

SRN-927

Catalog Number: EVT-1533902
CAS Number:
Molecular Formula: C8H9F3N4O4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRN-927 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, SERD SRN-927 specifically binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
Overview

SRN-927, also known as GDC-0927, is a novel, nonsteroidal selective estrogen receptor degrader with potential antineoplastic activity. It is designed to degrade the estrogen receptor, thereby inhibiting estrogen-mediated signaling pathways that contribute to the growth and survival of estrogen receptor-positive cancer cells. This compound is particularly relevant in the context of breast cancer treatment, where estrogen signaling plays a crucial role in tumor progression. SRN-927 is administered orally and has been studied for its efficacy in clinical settings, especially in patients with hormone receptor-positive breast cancers .

Source and Classification

SRN-927 is classified under selective estrogen receptor degraders, a category of compounds that specifically target and degrade estrogen receptors rather than merely blocking their activity. This mechanism offers a therapeutic advantage over traditional selective estrogen receptor modulators, which can still activate some estrogen receptor pathways. The compound has been developed by pharmaceutical research groups aiming to enhance treatment options for patients with resistant forms of breast cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of SRN-927 involves several steps typical of organic chemistry processes aimed at creating complex molecules. The initial synthetic route includes the formation of key intermediates through various reactions, including coupling reactions and functional group modifications. These processes are conducted under controlled conditions to ensure high purity and yield.

  1. Starting Materials: The synthesis begins with readily available precursors that undergo transformations through established organic reactions.
  2. Purification: Post-synthesis, the compound is purified using techniques such as column chromatography, which separates compounds based on their interactions with the stationary phase.
  3. Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of SRN-927 features a complex arrangement that facilitates its interaction with the estrogen receptor. Key structural characteristics include:

  • Molecular Formula: C18_{18}H22_{22}N2_2O3_3
  • Molecular Weight: Approximately 314.38 g/mol
  • Structural Features: The compound contains specific functional groups that enhance its binding affinity for the estrogen receptor, leading to effective degradation.

The three-dimensional conformation of SRN-927 allows it to induce a conformational change in the estrogen receptor upon binding, which is critical for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

SRN-927 undergoes several chemical reactions relevant to its function as a selective estrogen receptor degrader:

  1. Binding Reaction: Upon administration, SRN-927 binds to the estrogen receptor, leading to a conformational change.
  2. Degradation Process: This binding triggers ubiquitination and subsequent proteasomal degradation of the receptor.
  3. Inhibition of Signaling: The degradation prevents downstream signaling pathways associated with cell proliferation and survival in hormone-dependent tumors.

These reactions are critical for the therapeutic efficacy of SRN-927 in combating hormone receptor-positive breast cancer .

Mechanism of Action

Process and Data

The mechanism by which SRN-927 exerts its effects involves several key steps:

  1. Selective Binding: SRN-927 selectively binds to the estrogen receptor, which is overexpressed in many breast cancers.
  2. Conformational Change Induction: The binding induces a conformational change that exposes degradation signals on the receptor.
  3. Ubiquitination: The altered receptor is tagged for degradation by ubiquitin ligases.
  4. Proteasomal Degradation: The tagged receptors are then directed to the proteasome for degradation, effectively reducing the levels of functional estrogen receptors within the cell.

This multi-step process results in decreased cell proliferation and increased apoptosis in estrogen-dependent tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SRN-927 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide but insoluble in water
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 degrees Celsius for short-term use or at -20 degrees Celsius for long-term storage.

These properties are essential for handling and application in laboratory settings .

Applications

Scientific Uses

SRN-927 has significant potential applications in cancer research and treatment:

Properties

Product Name

SRN-927

Molecular Formula

C8H9F3N4O4

Synonyms

SRN927; SRN 927; SRN-927.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.